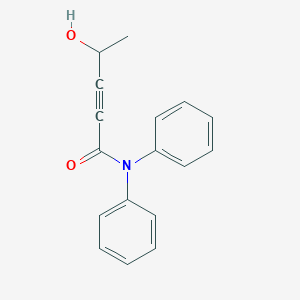

4-hydroxy-N,N-diphenylpent-2-ynamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-N,N-diphenylpent-2-ynamide is a novel compound that has garnered attention in the field of biological and chemical research. This compound belongs to the family of ynones, characterized by the presence of a triple bond between two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N,N-diphenylpent-2-ynamide typically involves the reaction of butyn-2-ol with sulfuric acid in tetrahydrofuran (THF) followed by the addition of hexamethyldisilazane. This method can be operated on either the racemic or the enantiopure starting material .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is available from specialty chemical manufacturers, indicating that scalable production methods have been developed .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N,N-diphenylpent-2-ynamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents used.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hexamethyldisilazane, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and solvents like THF .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce alkenes or alkanes.

Scientific Research Applications

4-Hydroxy-N,N-diphenylpent-2-ynamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-N,N-diphenylpent-2-ynamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-N,N-diphenylpent-2-ynamide:

4-Hydroxy-N,N-diphenylbut-2-ynamide: Similar structure but with a different carbon chain length.

4-Hydroxy-N,N-diphenylhex-2-ynamide: Another similar compound with a longer carbon chain.

Uniqueness

This compound stands out due to its specific carbon chain length and the presence of a hydroxyl group, which imparts unique chemical properties and reactivity .

Biological Activity

4-Hydroxy-N,N-diphenylpent-2-ynamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a protease-activated receptor-1 (PAR-1) antagonist. This article reviews its biological activity, synthesis, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of ynamides, characterized by a triple bond between carbon atoms adjacent to an amide group. Its structure can be represented as follows:

This compound is notable for its dual functionality as both a PAR-1 antagonist and a potential cannabinoid receptor agent, which may contribute to its therapeutic applications in cardiovascular and inflammatory diseases.

PAR-1 Receptor Antagonism

Research indicates that this compound acts as a PAR-1 receptor antagonist. PAR-1 receptors are implicated in several pathological conditions, including thrombotic disorders and inflammation. The inhibition of these receptors may help in managing diseases such as acute coronary syndrome (ACS), myocardial infarction, and peripheral artery disease (PAD) .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| PAR-1 Antagonism | Inhibition of thrombin receptor activity | Treatment of thrombotic disorders |

| Cannabinoid Receptor Modulation | Interaction with CB2 receptors | Management of inflammatory and autoimmune diseases |

Antidiabetic Properties

In addition to its cardiovascular implications, there are indications that compounds similar to this compound may exhibit antidiabetic properties. For instance, studies on related compounds have shown significant inhibition against α-glucosidase and α-amylase, suggesting potential utility in diabetes management .

Synthesis

The synthesis of this compound typically involves the Cadiot–Chodkiewicz reaction or other transition metal-catalyzed methods. These synthetic pathways allow for the production of high yields and purity suitable for biological testing .

Case Study 1: Cardiovascular Applications

A study highlighted the efficacy of this compound in reducing thrombin-induced platelet aggregation in vitro. The compound demonstrated a significant reduction in platelet activation markers, suggesting its potential role in preventing thromboembolic events .

Case Study 2: Anti-inflammatory Effects

Another investigation explored the anti-inflammatory effects of this compound through its interaction with CB2 receptors. The results indicated that it could modulate immune responses, thereby offering therapeutic benefits in conditions like rheumatoid arthritis .

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

4-hydroxy-N,N-diphenylpent-2-ynamide |

InChI |

InChI=1S/C17H15NO2/c1-14(19)12-13-17(20)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,19H,1H3 |

InChI Key |

YGFCFRBHEOHPJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.